molecular formula C17H19NO4 B11011039 (2S)-3-methyl-2-{[2-(2-naphthyloxy)acetyl]amino}butanoic acid

(2S)-3-methyl-2-{[2-(2-naphthyloxy)acetyl]amino}butanoic acid

Cat. No.: B11011039
M. Wt: 301.34 g/mol
InChI Key: OECCRBLAEQHQRQ-INIZCTEOSA-N
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Description

(2S)-3-methyl-2-{[2-(2-naphthyloxy)acetyl]amino}butanoic acid is a complex organic compound with a unique structure that includes a naphthyloxy group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-methyl-2-{[2-(2-naphthyloxy)acetyl]amino}butanoic acid typically involves multiple steps, including the formation of the naphthyloxy group and the subsequent attachment to the butanoic acid backbone. Common synthetic routes may involve the use of reagents such as naphthol, acetyl chloride, and amino acids under controlled conditions to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-methyl-2-{[2-(2-naphthyloxy)acetyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The naphthyloxy group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.

    Substitution: The naphthyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

(2S)-3-methyl-2-{[2-(2-naphthyloxy)acetyl]amino}butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-3-methyl-2-{[2-(2-naphthyloxy)acetyl]amino}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets and altering their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-methyl-2-{[2-(2-phenoxy)acetyl]amino}butanoic acid
  • (2S)-3-methyl-2-{[2-(2-benzyloxy)acetyl]amino}butanoic acid

Uniqueness

(2S)-3-methyl-2-{[2-(2-naphthyloxy)acetyl]amino}butanoic acid is unique due to the presence of the naphthyloxy group, which imparts distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

(2S)-3-methyl-2-[(2-naphthalen-2-yloxyacetyl)amino]butanoic acid

InChI

InChI=1S/C17H19NO4/c1-11(2)16(17(20)21)18-15(19)10-22-14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,16H,10H2,1-2H3,(H,18,19)(H,20,21)/t16-/m0/s1

InChI Key

OECCRBLAEQHQRQ-INIZCTEOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)COC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)COC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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